
(S)-(-)-4-tert-Butyl hydrogen 2-azidosuccinate (dicyclohexylammonium) salt
説明
“(S)-(-)-4-tert-Butyl hydrogen 2-azidosuccinate (dicyclohexylammonium) salt”, also known as tert-butyl azidoformate, is a versatile and widely used reagent in organic chemistry. It is used in laboratory chemicals and synthesis of substances .
Molecular Structure Analysis
The molecular formula of this compound is C20H36N4O4 and it has a molecular weight of 396.52 g/mol .Physical And Chemical Properties Analysis
This compound is a powder with an optical activity of [α]/D -41±2°, c = 1% in ethanol . It has a melting point of 34-38 °C .科学的研究の応用
Peptide Synthesis
The compound is primarily used in peptide synthesis . The azido group in the molecule acts as an amino protecting group which can be easily removed or modified. This is particularly useful in the stepwise construction of peptide chains, where the azido group can be converted to a variety of functional groups, enhancing the diversity of the peptides produced .
Click Chemistry
Another significant application is in click chemistry , where the azido group participates in cycloaddition reactions with alkynes to form triazoles. This reaction is highly valued for its efficiency and specificity, making it a staple in the synthesis of complex molecules, including pharmaceuticals and polymers .
Modification of Biological Molecules
The compound’s reactivity with alkynes under mild conditions makes it suitable for the modification of biological molecules . It can be used to introduce azido groups into biomolecules, which can then be further modified using click chemistry, enabling the study of biological processes without significant disruption .
Drug Development
In drug development , the compound’s ability to form stable triazole linkages is exploited. These linkages are resistant to hydrolysis and enzymatic degradation, making them ideal for creating more stable and bioavailable drug candidates .
Material Science
In material science , the compound is used to synthesize novel materials with unique properties. The azido group can be used to cross-link polymers or to create porous materials with high surface areas, which have applications in catalysis and filtration .
Optical Studies
The azido group’s strong absorption in the UV region makes the compound useful in optical studies . It can be used to study the kinetics of photochemical reactions or as a UV-protective coating in various materials .
Protein Stability Analysis
Research has shown that the N3 position, which this compound can occupy, affects the stability of the alpha-helix in proteins. This property can be utilized to analyze protein stability , design helices, and improve predictions of helix location and stability in protein engineering .
Nanotechnology
Lastly, in nanotechnology , the compound’s reactive azido group can be used to attach nanoparticles to various surfaces or other molecules, creating functional nanocomposites with potential applications in electronics, sensing, and medicine .
Safety and Hazards
This compound is not classified as a hazardous substance or mixture . In case of inhalation, move the person into fresh air and give artificial respiration if not breathing. In case of skin contact, wash off with soap and plenty of water. In case of eye contact, flush eyes with water as a precaution. If swallowed, never give anything by mouth to an unconscious person and rinse mouth with water .
特性
IUPAC Name |
2-azido-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid;N-cyclohexylcyclohexanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N.C8H13N3O4/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-8(2,3)15-6(12)4-5(7(13)14)10-11-9/h11-13H,1-10H2;5H,4H2,1-3H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFILIPDSTSNNNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC(C(=O)O)N=[N+]=[N-].C1CCC(CC1)NC2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H36N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-(-)-4-tert-Butyl hydrogen 2-azidosuccinate (dicyclohexylammonium) salt | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



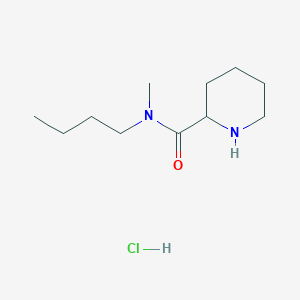


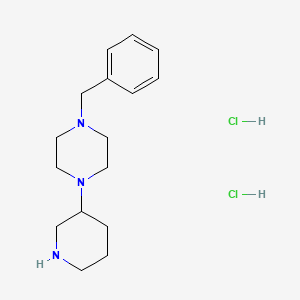

![N-[4-(4-Piperidinyloxy)phenyl]acetamide hydrochloride](/img/structure/B1439914.png)
![Methyl 2-[(4-piperidinyloxy)methyl]benzoate hydrochloride](/img/structure/B1439915.png)
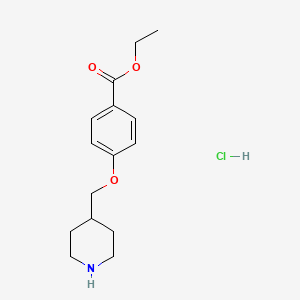
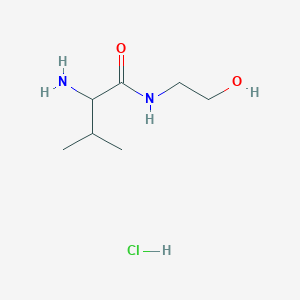
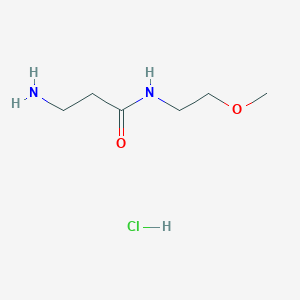
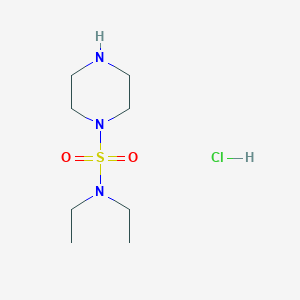

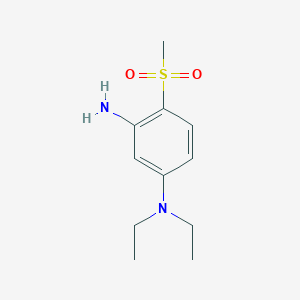
![3-[(4-Fluorobenzyl)oxy]benzoyl chloride](/img/structure/B1439924.png)